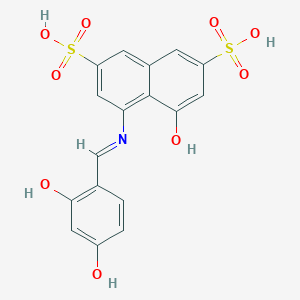

Azomethine HR

描述

Structure

3D Structure

属性

分子式 |

C17H13NO9S2 |

|---|---|

分子量 |

439.4 g/mol |

IUPAC 名称 |

4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C17H13NO9S2/c19-11-2-1-9(15(20)5-11)8-18-14-6-12(28(22,23)24)3-10-4-13(29(25,26)27)7-16(21)17(10)14/h1-8,19-21H,(H,22,23,24)(H,25,26,27) |

InChI 键 |

SUUGTVPLTSIKIZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1O)O)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Advanced Reaction Engineering

Mechanistic Investigations of Azomethine Formation

Understanding the underlying mechanisms of azomethine formation is crucial for optimizing reaction conditions and designing novel synthetic routes. This section explores the key pathways and energetic landscapes governing these reactions.

Nucleophilic Addition and Dehydration Pathways

The formation of an azomethine typically proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. wikipedia.orgorientjchem.org The initial step involves the attack of the nucleophilic nitrogen atom of a primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. orientjchem.orgnih.gov This addition is a reversible process. openstax.org

Recent studies have employed techniques like NMR spectroscopy to evidence the presence of these intermediates. For instance, the formation of bis-hemiaminal intermediates has been observed in the reaction of hydrazine (B178648) with heterocyclic aromatic carbaldehydes. nih.gov The stability of these intermediates can be influenced by the reaction conditions and the nature of the reactants. nih.gov

Computational Delineation of Reaction Energy Landscapes for Ylide Formation

Azomethine ylides are important reactive intermediates derived from imines that are widely used in 1,3-dipolar cycloaddition reactions to synthesize various nitrogen-containing heterocyclic compounds. mdpi.comacs.org Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms and energy profiles associated with azomethine ylide formation. mdpi.comresearchgate.net

These computational studies allow for a detailed exploration of the mechanistic steps, including the identification of transition states and the calculation of activation energies. mdpi.comresearchgate.net For example, in the formation of azomethine ylides from isatins and sarcosine (B1681465), DFT calculations have shown that the decarboxylation step is the rate-determining step. mdpi.comresearchgate.net The energy barrier for the initial nucleophilic addition is relatively low, while the subsequent water and carbon dioxide elimination steps have higher energy barriers. mdpi.com

Furthermore, computational studies can predict the effect of substituents on the reaction rate. For instance, substituting isatin (B1672199) with electron-withdrawing groups can slightly lower the activation barrier for ylide formation. researchgate.net Similarly, theoretical investigations on the thermal cleavage of aziridines to form azomethine ylides have shown that substituents can drastically lower the high free energy of activation of the parent compound, with anionic species being particularly effective. rsc.org This predictive capability is crucial for the rational design of more efficient synthetic protocols.

Synthesis of Azomethine HR and its Analogs

The synthesis of "this compound" and its analogs is guided by principles of structural design to achieve desired properties and by the increasing demand for sustainable chemical processes. This section covers the design principles, green chemistry approaches, and advanced synthetic reactions employed in their preparation.

Design Principles for Novel Azomethine Structures

The design of novel azomethine structures is driven by the intended application, which can range from biological activity to material properties. lew.ro The structural features of the aldehyde and amine precursors are systematically varied to modulate the electronic, steric, and conformational properties of the final azomethine product.

For instance, the introduction of different substituents on the aromatic rings of the aldehyde or amine can influence the compound's biological activity. orientjchem.org The presence of specific functional groups can also impart unique properties, such as the ability to form metal complexes or act as sensors. researchgate.net The design of azomethine-based materials for applications like organic light-emitting diodes (OLEDs) focuses on creating structures with specific optical and electronic properties. lew.ro The co-existence of different functional groups, such as azomethine and trimethylsilyl (B98337) groups, can lead to enhanced biocidal activity due to a favorable hydrophilic-hydrophobic balance. lew.ro

Table 1: Examples of Synthesized Azomethine Derivatives and their Characteristics

| Compound ID | Starting Aldehyde | Starting Amine | Yield (%) | Melting Point (°C) | Reference |

| R1 | Aromatic Aldehyde | Aromatic Amine | 86 | - | orientjchem.org |

| R2 | Aromatic Aldehyde | Aromatic Amine | 78 | - | orientjchem.org |

| R3 | Aromatic Aldehyde | Aromatic Amine | 85 | Higher than R4 | orientjchem.org |

| R4 | Aromatic Aldehyde | Aromatic Amine | - | Lower than R3 | orientjchem.org |

| 2g | 2-Formylphenoxyacetic acid | 2-amino-4-(2′-chlorophenyl)thiazole | 40 | 191-193 | nih.gov |

| I | Benzaldehyde | m-phenylenediamine | 70-85 | 165±1 | scirp.org |

| II | o-hydroxybenzaldehyde | m-phenylenediamine | 70-85 | 98±1 | scirp.org |

Note: This table is interactive and can be sorted by column.

Green Chemistry Approaches in Azomethine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azomethines to develop more environmentally friendly and sustainable processes. biointerfaceresearch.com Key strategies include the use of alternative energy sources, greener solvents, and solvent-free reaction conditions. impactfactor.orgscribd.com

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. biointerfaceresearch.comimpactfactor.org For example, the synthesis of some azomethine derivatives under microwave irradiation was completed in minutes with minimal solvent, achieving yields of 85-93%, whereas the classical method required hours and larger solvent volumes for yields of 60-70%. impactfactor.org

Solvent-free synthesis, or mechanochemistry, where reactants are ground together, is another effective green approach. scribd.comrsc.org This method avoids the use of potentially hazardous organic solvents, simplifies work-up procedures, and can be highly atom-economical. scribd.comrsc.org Natural solvents, such as fruit extracts (e.g., lemon juice, mango water), have also been successfully employed as catalysts and reaction media, offering a biodegradable and readily available alternative to conventional acids. isca.me

Table 2: Comparison of Conventional and Green Synthetic Methods for Azomethines

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | Glacial Acetic Acid | Ethanol (50-100 mL) | 2-5 hours | 60-70 | impactfactor.org |

| Microwave-Assisted | None | Ethanol (2-3 mL) | 2-3 minutes | 85-93 | impactfactor.org |

| Solvent-Free Grinding | None | None | 10-15 minutes | - | scribd.com |

| Natural Solvent (Mango Water) | Natural Acid | Water | - | Good | isca.me |

Note: This table is interactive and can be sorted by column.

Multi-component Reactions and Tandem Cycloadditions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to complex molecules. tandfonline.comorganic-chemistry.org MCRs are particularly valuable for generating libraries of compounds for drug discovery and are inherently atom-economical. tandfonline.com The 1,3-dipolar cycloaddition of in situ generated azomethine ylides is a powerful MCR for the synthesis of pyrrolidine (B122466) derivatives. tandfonline.comwhiterose.ac.uk

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide a powerful strategy for rapidly building molecular complexity. nih.gov Tandem cycloadditions involving azomethine ylides have been developed to access complex polycyclic scaffolds. nih.govacs.org For example, a tandem [3+2] cycloaddition/1,4-addition reaction of azomethine ylides and aza-o-quinone methides has been used for the asymmetric synthesis of imidazolidines. acs.orgresearchgate.net Gold-catalyzed tandem reactions involving the generation of azomethine ylides have also been reported, leading to the formation of intricate azabicyclic systems. beilstein-journals.org These advanced synthetic strategies enable the efficient construction of structurally diverse and complex heterocyclic systems from simple precursors. nih.govresearchgate.net

Preparation of Azomethine Ylides and Derivatives

Azomethine ylides are 1,3-dipoles with a carbon-nitrogen-carbon atomic sequence. kyushu-u.ac.jp They are valuable, often transient intermediates, primarily used in [3+2] cycloaddition reactions to synthesize five-membered nitrogen-containing heterocyclic rings like pyrrolidines. kyushu-u.ac.jpacs.orgresearchgate.net Due to their high reactivity, they are typically generated in situ (in the reaction mixture). researchgate.netnih.gov

Several powerful methods exist for the in situ generation of azomethine ylides, each with distinct advantages depending on the desired molecular structure.

Thermal or Photochemical Ring-Opening of Aziridines: This is a classic and widely studied method. Aziridines, which are three-membered heterocyclic rings, can undergo an electrocyclic ring-opening of the carbon-carbon bond to form azomethine ylides. nih.govuc.pt According to Woodward-Hoffmann rules, this 4π-electron process proceeds through a conrotatory ring-opening under thermal conditions and a disrotatory opening under photochemical conditions. wikipedia.orgcdnsciencepub.com The choice between thermal and photochemical activation can thus influence the stereochemistry of the resulting ylide. uc.ptwikipedia.org For example, thermolysis of aziridines at temperatures around 80°C can effectively generate ylides for cycloaddition. uc.pt

Decarboxylative Condensation of α-Amino Acids: This is a highly convenient and common route. The reaction involves the condensation of an α-amino acid with an aldehyde or ketone. researchgate.netclockss.org The initial imine formed undergoes spontaneous decarboxylation upon heating to yield the azomethine ylide. researchgate.netclockss.orgrsc.org This method is notable for its operational simplicity and for generating ylides from readily available starting materials. clockss.orgd-nb.info For instance, sarcosine (N-methylglycine) is frequently used as the amino acid precursor. mdpi.comacs.org

Desilylation of Iminium Salts: This modern approach offers a pathway to non-stabilized azomethine ylides under mild conditions. psu.edumdpi.com The process typically starts with an N-(trimethylsilylmethyl)imine, which is quaternized to form an iminium salt. mdpi.comucl.ac.uk Subsequent treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), induces desilylation to generate the ylide. mdpi.comucl.ac.uk This method is versatile, allowing for the formation of ylides that might be inaccessible through other routes. kyushu-u.ac.jpnih.gov

Table 1: Comparison of In Situ Azomethine Ylide Generation Methods

| Generation Method | Typical Precursors | Conditions | Key Features |

| Ring-Opening of Aziridines | Substituted Aziridines | Thermal (heating) or Photochemical (UV light) | Stereospecific (conrotatory/disrotatory control) wikipedia.org |

| Decarboxylative Condensation | α-Amino Acids, Aldehydes/Ketones | Thermal (heating, e.g., reflux in toluene) | Uses readily available starting materials researchgate.netclockss.org |

| Desilylation | N-(trimethylsilylmethyl)imines | Fluoride source (e.g., CsF, AgF) at room temp. | Mild conditions, generates non-stabilized ylides psu.eduucl.ac.uk |

The design of the precursor molecule is critical for controlling the structure, reactivity, and selectivity of the subsequent cycloaddition reaction. The substituents on the precursor directly translate to the substitution pattern on the resulting heterocyclic product. rsc.org

α-Iminoesters as Precursors: A widely used strategy involves the use of α-iminoesters, which are Schiff bases derived from α-amino acid esters (like glycine (B1666218) or alanine (B10760859) esters) and aldehydes. rsc.orgnih.gov These precursors are particularly important in metal-catalyzed reactions. The ester group activates the α-proton, facilitating deprotonation by a base in the presence of a metal salt (e.g., Ag(I) or Cu(I)) to form an N-metalated azomethine ylide. rsc.orgnih.gov This approach, however, often limits the resulting pyrrolidine to having an ester group at the C-2 position. rsc.org

Alternative Dipole Precursors: To increase structural diversity, significant research has focused on developing precursors that move beyond the standard α-iminoester template. rsc.org Examples include:

α-Iminophosphonates: These are bioisosteres of α-iminoesters and lead to the synthesis of proline phosphonate (B1237965) derivatives. rsc.org

N-(Heteroaryl-methyl)imines: Using imines with heteroaryl groups instead of esters allows for the synthesis of different classes of pyrrolidines. rsc.org

Silyl-Substituted Dihydropyridines: Complex precursors like 2-silyl-1,2-dihydropyridines can generate highly substituted, unstabilized endocyclic azomethine ylides upon acid treatment, which can then be used to form complex polycyclic frameworks like tropanes. nih.govnih.gov

Precursors for Non-Stabilized Ylides: Generating non-stabilized azomethine ylides, which are highly reactive, requires specific precursor design. One effective method involves the fluoride-induced decyanation of precursors like N-benzyl-N-cyanomethyl(trimethylsilylmethyl)amine, which provides access to C-unsubstituted azomethine ylides. ucl.ac.uk

Table 2: Examples of Precursor Designs and Their Applications

| Precursor Type | Resulting Ylide Type | Typical Application |

| α-Iminoesters (from Glycine Esters) | N-Metalated, Ester-Stabilized | Synthesis of C-2 ester-substituted pyrrolidines rsc.org |

| α-Iminophosphonates | Phosphonate-Stabilized | Synthesis of proline phosphonate analogues rsc.org |

| Silyl-Substituted Dihydropyridines | Unstabilized, Endocyclic | Synthesis of highly substituted tropanes nih.gov |

| N-Cyanomethyl-N-silylmethylamines | C-Unsubstituted, Non-stabilized | Synthesis of C-unsubstituted pyrrolidines ucl.ac.uk |

Controlling the stereochemistry of the cycloaddition is paramount for producing enantiomerically pure compounds, which is crucial for applications in medicine and materials science. acs.orgacademie-sciences.fr Strategies for stereocontrol can be broadly divided into substrate-based and catalyst-based approaches. diva-portal.org

Substrate-Based Diastereoselective Control: This approach relies on a chiral element already present in either the azomethine ylide precursor or the dipolarophile (the alkene partner). acs.orgdiva-portal.org For example, using chiral N-tert-butanesulfinylazadienes as the dipolarophile can induce high diastereoselectivity in the cycloaddition, guiding the ylide to attack a specific face of the molecule. acs.org Similarly, generating an ylide from a precursor containing a chiral auxiliary can effectively control the stereochemical outcome. diva-portal.org

Catalyst-Based Enantioselective Control: This is a more atom-economical and versatile strategy where a chiral catalyst creates a chiral environment for the reaction between two achiral partners. nih.govdiva-portal.org Chiral metal complexes, often involving copper (Cu) or silver (Ag), are widely used. nih.govresearchgate.net

Chiral Ligands: The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center. Ligands such as TF-BiphamPhos and various phosphoramidites have been shown to be highly effective. nih.govresearchgate.net For instance, a Cu(I)/TF-BiphamPhos complex can catalyze the [3+2] cycloaddition of azomethine ylides to produce enantioenriched pyrrolidines with multiple stereocenters. nih.gov

Mechanism of Catalysis: In a typical catalytic cycle for an α-iminoester precursor, the metal/chiral ligand complex coordinates to the nitrogen and oxygen atoms of the iminoester. rsc.org This coordination facilitates deprotonation to form a chiral metal-associated azomethine ylide. This complex then directs the approach of the dipolarophile, leading to a highly enantioselective cycloaddition. nih.govdicp.ac.cn Different catalysts or ligands can even be used to achieve stereodivergent synthesis, selectively forming either endo or exo products from the same starting materials. researchgate.netnih.gov

Table 3: Chiral Catalysts in Asymmetric Azomethine Ylide Cycloadditions

| Metal | Chiral Ligand Type | Typical Reaction | Stereoselectivity Outcome |

| Cu(I) / Ag(I) | TF-BiphamPhos | [3+2] Cycloaddition of Iminoesters | High stereocontrol, access to various pyrrolidines nih.gov |

| Cu(II) | Phosphoramidites | [3+2] Cycloaddition with Nitroalkenes | High enantiomeric ratio (er), mainly exo-cycloadducts researchgate.net |

| Cu(I) | Ferrocenyl P,N Ligands | [3+3] Cycloaddition with Azomethine Imines | High diastereo- and enantioselectivity dicp.ac.cnacs.org |

| Ag(I) | (t)Bu-Phosferrox | Stereodivergent [3+2] Cycloaddition | Ligand-controlled formation of endo or exo products researchgate.net |

Advanced Spectroscopic and Characterization Techniques

High-Resolution Structural Elucidation

The precise determination of the chemical structure of azomethine compounds is foundational to understanding their properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the molecular structure of azomethine compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of azomethines, the proton of the imine group (-CH=N-) typically appears as a sharp singlet in the downfield region, generally between δ 8.0 and 9.5 ppm. psu.eduderpharmachemica.comnih.gov The exact chemical shift is influenced by the nature of the substituents on the aromatic rings. nih.gov For instance, in a series of Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton signal was observed in the range of 8.90-9.35 ppm. nih.gov Protons of the aromatic rings and other substituents appear in their characteristic regions, and their coupling patterns provide further structural information. psu.edumdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the azomethine group (C=N) is typically observed in the low-field region of the spectrum, from approximately 152 to 166 ppm. psu.eduderpharmachemica.comsrce.hr For example, in a series of azomethines based on 5-amino-2-phenylindole, the imine carbon signal appeared between 152.460 and 161.382 ppm. psu.edu The chemical shifts of the aromatic carbons and other functional groups provide further confirmation of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Azomethine Compounds

| Compound/Series | Nucleus | Key Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Benzylidene-5-amino-2-phenylindoles | ¹H | Azomethine (-CH=N-) | 8.496 - 9.028 | psu.edu |

| ¹H | Indole (N-H) | 11.500 - 11.683 | psu.edu | |

| ¹³C | Azomethine (C=N) | 152.460 - 161.382 | psu.edu | |

| Schiff bases of 3-amino-1,2,4-triazole | ¹H | Azomethine (-CH=N-) | 8.90 - 9.35 | nih.gov |

| 2-azomethine benzothiazoles | ¹H | Azomethine (-CH=N-) | ~9.41 | srce.hr |

| ¹³C | Azomethine (C=N) | ~164 | srce.hr | |

| Three-ring ester/azomethine materials | ¹H | Azomethine (-CH=N-) | ~8.37 - 8.40 | mdpi.com |

Chemical shifts are reported relative to TMS in DMSO-d6 or CDCl3.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For azomethine compounds, the most characteristic absorption band is that of the imine (C=N) stretching vibration. This band typically appears in the region of 1600–1650 cm⁻¹. mdpi.commdpi.com The exact position of this band can be influenced by conjugation and the electronic nature of the substituents attached to the azomethine linkage. mdpi.com

Other important characteristic bands include the stretching vibrations for aromatic C=C bonds, C-H stretching of aromatic and aliphatic groups, and vibrations associated with other functional groups like hydroxyl (-OH), nitro (-NO₂), or ether (C-O-C) groups. mdpi.commdpi.com For example, in azomethines with a phenolic hydroxyl group, a broad O-H stretching band can be observed around 3400 cm⁻¹. mdpi.com The presence and position of these bands help to confirm the successful synthesis and purity of the azomethine compounds. mdpi.comnih.gov

Table 2: Characteristic FT-IR Absorption Bands for Azomethine Compounds

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azomethine (C=N) | Stretching | 1605 - 1645 | mdpi.commdpi.com |

| Phenolic (O-H) | Stretching | ~3420 | mdpi.commdpi.com |

| Carbonyl (C=O) | Stretching | ~1729 | mdpi.com |

| Aromatic (C-H) | Stretching | ~3164 | mdpi.com |

| Aliphatic (C-H) | Stretching | 2832 - 2978 | mdpi.commdpi.com |

| Asymmetric C-O | Stretching | ~1459 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of synthesized azomethine compounds. innovareacademics.inmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. chromatographyonline.combioanalysis-zone.com

Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Time-of-Flight Mass Spectrometry (TOF-MS) are commonly employed. innovareacademics.in The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, further corroborating the proposed structure of the azomethine. nih.govresearchgate.net For instance, the mass spectra of Schiff bases derived from 3-amino-1,2,4-triazole often show a base peak corresponding to the M-1 ion, indicating the facile loss of a hydrogen radical. nih.gov

Table 3: Representative High-Resolution Mass Spectrometry Data for Azomethine Compounds

| Compound/Technique | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Azomethine with Triphenylamine (B166846) Core (HRMS) | C₅₄H₅₅N₅O₄S₂ | 913.370 | 913.369 | mdpi.com |

| 2-(4-fluorobenzylideneamino)benzothiazole (HR-MS) | C₁₄H₉FN₂OS | 272.30 | - | srce.hr |

| 2-(4-bromobenzylideneamino)benzothiazole (HR-MS) | C₁₄H₉BrN₂OS | 333.20 | - | srce.hr |

m/z refers to the mass-to-charge ratio.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are vital for probing the electronic structure and photophysical properties of azomethine compounds. These properties are crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. bioglobax.comazooptics.com Azomethine compounds, with their conjugated π-systems, typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum. mdpi.comrsc.org

The absorption spectra of azomethines are characterized by one or more intense bands corresponding to π→π* and n→π* electronic transitions. azooptics.comdavuniversity.org The π→π* transitions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system, while n→π* transitions involve the promotion of non-bonding electrons (from the nitrogen atom of the imine group) to π* antibonding orbitals. davuniversity.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups in the molecule. rsc.orgicrc.ac.ir Intramolecular charge transfer (ICT) between donor and acceptor moieties within the molecule can lead to broad absorption bands extending into the visible region. mdpi.commdpi.com

Table 4: UV-Vis Absorption Data for Selected Azomethine Compounds

| Compound/Series | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| Azomethines with Triphenylamine Core | Chloroform | 300 - 450 | Intramolecular Charge Transfer (ICT) | mdpi.com |

| D-A-A-A-D Azomethine Triad (B1167595) | Toluene (B28343) | ~440 | Intramolecular Charge Transfer (ICT) | mdpi.com |

| Dichloromethane | ~440 | Intramolecular Charge Transfer (ICT) | mdpi.com | |

| Conjugated Aromatic Poly(azomethine) | CDCl₃ | 404 | π→π* | psu.edu |

Many azomethine compounds exhibit photoluminescence, emitting light upon excitation with UV or visible radiation. scirp.orgscirp.org This property is attributed to the presence of the chromophoric azomethine group and the extended π-conjugated system, which allows for radiative decay from an excited electronic state back to the ground state. scirp.org

The emission properties, including the emission wavelength (λem) and quantum yield (Φ), are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). mdpi.comscirp.org For instance, some azomethines show a positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.com The study of photoluminescence is crucial for the development of azomethine-based materials for applications in fluorescent sensors and light-emitting devices. scirp.orgdergipark.org.tr Some azomethine compounds are also emissive in the solid state, which is a desirable property for the fabrication of optoelectronic devices. mdpi.com

Table 5: Photoluminescence Data for Representative Azomethine Compounds

| Compound/Series | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | State/Solvent | Reference |

|---|---|---|---|---|---|

| Azomethines from m-phenylenediamine | 330 | 380 - 580 | 0.2 - 0.38 | - | scirp.orgscirp.org |

| D-A-A-A-D Azomethine Triad | - | 577 | 0.35 | Toluene | mdpi.com |

| - | 618 | 0.27 | Dichloromethane | mdpi.com | |

| 430 | 588 | 0.07 | Solid State | mdpi.com | |

| Conjugated Aromatic Poly(azomethine) | 400 | 548 | - | THF Solution | psu.edu |

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission maxima in the substance's spectrum. Azomethine compounds, particularly those with a donor-acceptor electronic structure, frequently exhibit this property. jchemlett.commdpi.com The solvatochromic behavior of azomethines is typically positive, meaning the absorption bands shift to longer wavelengths (a bathochromic or red-shift) as the solvent polarity increases. mdpi.comznaturforsch.com

This phenomenon occurs because the excited state of the molecule is more polar than its ground state. znaturforsch.com A more polar solvent provides greater stabilization for the polar excited state, thus lowering its energy and resulting in a red-shift in the spectrum. znaturforsch.com The extent of this shift is influenced by factors such as the size of the molecule's π-conjugated system and the nature and position of its electron-donating and electron-accepting groups. ariel.ac.il In many fluorescent azomethines, this behavior is linked to a lower energy intramolecular charge transfer (ICT) state, which shows a significant red-shifting emission with increasing solvent polarity. mdpi.com For instance, studies on some donor-acceptor azomethines show that the color of emitted light can change dramatically, for example from yellow in non-polar toluene to red in the more polar dichloromethane. mdpi.com

The relationship between the solvent polarity and the spectral shift can be complex. In some cases, specific interactions such as hydrogen bonding between the solvent and the azomethine's nitrogen or oxygen atoms can also contribute to the observed shifts, leading to variations from a simple linear correlation with solvent polarity parameters.

Table 1: Illustrative Solvatochromic Data for a Donor-Acceptor Azomethine Triad This table presents absorption and emission data for the azomethine triad TPA-(BTZ)₃-TPA in solvents of varying polarity, demonstrating the positive solvatochromic effect.

| Solvent | Polarity | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) |

| Toluene | Low | 506 | 577 | 71 |

| Tetrahydrofuran | Medium | 509 | 600 | 91 |

| Dioxane | Medium | 511 | 602 | 91 |

| Dichloromethane | High | 513 | 618 | 105 |

| Data derived from a study on a TPA-(BTZ)₃-TPA azomethine triad, illustrating a typical solvatochromic response. mdpi.com |

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox properties of azomethine compounds, providing insight into their electronic structure and potential for applications in electronic materials.

Cyclic Voltammetry and Oxidation/Reduction Processes

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of substances. For azomethine compounds, CV provides information on redox potentials, the reversibility of electron transfer, and the stability of the resulting species. orientjchem.orgresearchgate.net

The electrochemical behavior of azomethines is diverse. Many undergo reversible or quasi-reversible oxidation processes associated with their aromatic components. For example, some poly(azomethine)s containing triphenylamine units exhibit two reversible oxidation waves, which are attributed to the stepwise formation of a radical cation and then a dication. mdpi.com In other systems, an oxidation wave with an onset around +0.37 V versus an Ag/Ag⁺ electrode has been attributed to the oxidation of a thiophene (B33073) moiety within the polymer backbone. rsc.org

Conversely, the azomethine (-CH=N-) bond itself can undergo an electrochemical reduction. This process is often irreversible and involves the reduction of the imine group to an amine group (-CH₂-NH-). researchgate.net However, in some highly conjugated systems, the azomethine bond demonstrates significant robustness, showing no apparent electrochemical reduction. psu.edu Repeated oxidation/reduction cycles can also lead to the electropolymerization of azomethine monomers onto the electrode surface, forming an electroactive polymer film. mdpi.com

Table 2: Selected Cyclic Voltammetry Data for Various Azomethine Compounds This table summarizes the electrochemical properties of different azomethine systems, showcasing the range of observed oxidation and reduction behaviors.

| Azomethine Compound | Redox Process | Potential (V) | Reversibility | Supporting Electrolyte / Solvent |

| TPA-(BTZ)₃-TPA Triad | Oxidation/Reduction | E₁/₂ = +0.67 (vs Fc/Fc⁺) | Reversible | 0.1 M TBAPF₆ in Dichloromethane |

| Poly-[TPA-(BTZ)₃-TPA] | 1st Oxidation/Reduction | E₁/₂ = +0.49 | Reversible | Monomer-free electrolyte |

| Poly-[TPA-(BTZ)₃-TPA] | 2nd Oxidation/Reduction | E₁/₂ = +0.68 | Reversible | Monomer-free electrolyte |

| 2'-Hydroxyacetophenone Sulfamethoxazole | Cathodic Reduction | E_pc = -0.5 to -1.5 (pH dependent) | Irreversible | Phosphate (B84403)/BR Buffer in various solvents |

| Poly(azomethine) with Thiophene | Oxidation Onset | +0.37 (vs Ag/Ag⁺) | - | 0.1 M TBAPF₆ in Chloroform |

| Data compiled from studies on various azomethine structures to illustrate typical electrochemical characteristics. mdpi.comresearchgate.netrsc.org |

Molar Conductivity Studies in Solution

Molar conductivity (Λ_m_) measurements are a fundamental tool for characterizing azomethine-metal complexes in solution. This technique determines the ionic nature of a compound by measuring the electrical conductivity of its solution. The resulting values are used to distinguish between electrolytic complexes, which dissociate into ions in solution, and non-electrolytic complexes, which remain as neutral molecules. mdpi.com

This characterization is particularly crucial for understanding the coordination sphere of metal complexes. For instance, if a complex contains counter-ions (like chloride), molar conductivity can determine whether these ions are directly coordinated to the metal center (inside the sphere) or exist as free ions in solution (outside the sphere). mdpi.com

Table 3: Molar Conductivity of Representative Azomethine Metal Complexes in 10⁻³ M DMF Solution This table provides molar conductivity values for several metal complexes of an azomethine ligand derived from isatin (B1672199), illustrating the distinction between electrolytic and non-electrolytic species.

| Metal Complex | Molar Conductivity (Λ_m) Ω⁻¹mol⁻¹cm² | Nature |

| [Cr(L)Cl₂(H₂O)]·Cl | 65.10 | Electrolyte |

| [Fe(L)Cl₂(H₂O)]·Cl | 71.50 | Electrolyte |

| [Co(L)Cl(H₂O)₂]·Cl | 63.60 | Electrolyte |

| [Cd(L)Cl(H₂O)₂]·Cl | 83.20 | Electrolyte |

| [Mn(L)Cl₂(H₂O)₂] | 9.70 | Non-electrolyte |

| [Ni(L)Cl₂(H₂O)₂] | 10.50 | Non-electrolyte |

| [Cu(L)Cl₂(H₂O)₂] | 8.60 | Non-electrolyte |

| [Zn(L)Cl₂(H₂O)₂] | 12.00 | Non-electrolyte |

| Data derived from a study on metal complexes of an isatin-aniline Schiff base ligand (L). mdpi.com |

Theoretical and Computational Chemistry of Azomethine Hr

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become central to understanding the intrinsic properties of azomethine ylides.

Density Functional Theory (DFT) is a cornerstone for investigating the molecular structure of azomethine ylides. mdpi.comresearchgate.net Calculations using various functionals, such as B3LYP and M06-2X, combined with basis sets like 6-31G* or cc-pVTZ, provide accurate predictions of geometric parameters. acs.orgnih.gov For instance, in a trifluoromethyl thiomethyl azomethine ylide, DFT calculations determined the N1−C2 and N1−C5 bond lengths to be approximately 1.38 Å and 1.32 Å, respectively. acs.org A bond order analysis revealed that the N1−C2 bond has more single-bond character, which influences the molecule's reactivity. acs.org

Studies on azomethine ylides derived from isatin (B1672199) and sarcosine (B1681465) have employed the M06-2X functional to optimize the geometries of reactants, intermediates, and transition states, often incorporating a solvent model (like SMD for ethanol) to simulate reaction conditions more accurately. researchgate.netmdpi.comnih.gov The electronic structure is also probed using methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution. acs.org The natural population analysis of some azomethine ylides shows that the negative charge is primarily located on the nitrogen and one of the carbon centers, highlighting the nucleophilic nature of these sites. acs.org

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | 1.299 Å |

| Bond Length | C-C (adjacent to N) | 1.467 Å |

| Bond Angle | C-N-C | 120.5° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in explaining the reactivity of azomethine ylides. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com For azomethine ylides, the HOMO is often distributed across the C-N-C backbone, indicating the locations of nucleophilic character, while the LUMO distribution highlights electrophilic sites. rsc.org

Computational studies classify azomethine ylides based on their electronic properties. For example, an azomethine ylide derived from isatin and L-proline was identified as a supernucleophile, while its reaction partner, an electrophilic ethylene (B1197577), was a strong electrophile, suggesting a polar reaction with a low activation energy. semanticscholar.org The analysis of global reactivity indices, such as chemical potential, hardness, and electrophilicity, derived from HOMO-LUMO energies, further quantifies the reactive nature of these species. science.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, with negative potential (red/yellow) areas indicating sites prone to electrophilic attack and positive potential (blue) areas indicating sites for nucleophilic attack. rsc.org

| Parameter | Symbol | Value |

|---|---|---|

| Energy of HOMO | EHOMO | -5.87 eV |

| Energy of LUMO | ELUMO | -1.54 eV |

| Energy Gap | ΔE (ELUMO - EHOMO) | 4.33 eV |

Vibrational frequency calculations are essential for characterizing computed structures. Stationary points on the potential energy surface are confirmed as either minima (all real frequencies) or transition states (one imaginary frequency). mdpi.commdpi.com This analysis is crucial for validating the structures involved in a reaction mechanism. acs.org For example, in the study of the cycloaddition reaction between azomethine ylides and acrolein, transition states were confirmed by the presence of a single imaginary frequency. nih.govresearchgate.net

Furthermore, theoretical calculations are used to assess the conformational stability of different isomers of azomethine ylides. mdpi.comnih.gov By comparing the relative Gibbs free energies of various conformers, the most stable structures can be identified. For instance, two different isomers of an azomethine ylide were optimized, and their relative energies were calculated to determine which conformation is more likely to participate in subsequent reactions. mdpi.comsemanticscholar.org The orientation of substituents on the azomethine ylide can significantly impact its stability and reactivity. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the entire pathway of a chemical reaction, providing insights that are often inaccessible through experimental means alone.

The elucidation of reaction mechanisms hinges on the accurate characterization of transition states (TS). rsc.org DFT calculations are used to locate the TS structures connecting reactants to products. researchgate.netmdpi.com For the formation of an azomethine ylide from isatin and sarcosine, computational studies have detailed a multi-step mechanism involving nucleophilic addition, proton transfers, dehydration, and finally, decarboxylation. mdpi.comnih.govmdpi.com The energy barrier for each step is calculated, and the rate-determining step is identified as the one with the highest activation energy. mdpi.comnih.gov In this specific reaction, the decarboxylation step was found to be rate-limiting. mdpi.commdpi.com

Energy profiles, plotting the Gibbs free energy against the reaction coordinate, provide a clear visualization of the entire reaction pathway. semanticscholar.org These profiles show the relative energies of all reactants, intermediates, transition states, and products. For the cycloaddition of an azomethine ylide with 7-oxabenzonorbornadiene, the activation barrier was found to be lower than that for the ylide's formation, indicating that once formed, the ylide readily reacts with the dipolarophile. researchgate.netmdpi.com

| Pathway | Activation Gibbs Free Energy (kcal·mol⁻¹) | Reaction Gibbs Free Energy (kcal·mol⁻¹) |

|---|---|---|

| meta/endo | 13.1 | -26.8 |

| meta/exo | 15.4 | -23.8 |

| ortho/endo | 14.8 | -25.0 |

| ortho/exo | 17.0 | -21.7 |

Azomethine ylides are most famously used in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like pyrrolidines. chemrxiv.orgresearchgate.net Computational modeling has proven highly effective at predicting and explaining the regio- and stereoselectivity of these reactions. nih.govnumberanalytics.comuchile.cl

The regioselectivity (the orientation of the dipole addition) and stereoselectivity (e.g., endo vs. exo approach) are determined by comparing the activation energies of the different possible reaction pathways. acs.orgnih.gov The pathway with the lowest energy barrier corresponds to the major product observed experimentally. researchgate.net For example, the reaction between an azomethine ylide and acrolein was computationally shown to favor the formation of the cis-cycloadduct, which aligns with experimental results. nih.govresearchgate.net In another study, the cycloaddition of an azomethine ylide with an electrophilic ethylene linked to ferrocene (B1249389) showed complete endo stereoselectivity and ortho regioselectivity, a result rationalized by analyzing the activation enthalpies of the four possible transition states. nih.gov The analysis of global electron density transfer (GEDT) at the transition state can also quantify the polar character of the reaction and help explain its selectivity. semanticscholar.orgnih.gov

| Pathway | Relative Activation Energy (kcal·mol⁻¹) | Predicted Outcome |

|---|---|---|

| ortho/endo | 0.0 | Major Product (Kinetically Favored) |

| meta/endo | +1.4 | Minor Product |

| ortho/exo | +3.5 | Minor Product |

| meta/exo | +2.3 | Minor Product |

Exploration of Polar and Biradical Mechanisms

The reaction mechanisms of azomethines, particularly in cycloaddition reactions, are a subject of intensive computational study. Azomethine ylides, which are three-atom components (TACs), are key intermediates used in the synthesis of five-membered heterocyclic compounds like pyrrolidines. sci-rad.com The mechanism of these [3+2] cycloaddition (32CA) reactions can be complex, with several pathways being considered. sci-rad.com

Historically, these reactions were viewed through the lens of a polar mechanism. However, recent studies based on Molecular Electron Density Theory (MEDT) suggest that the nature of these reactions can be better described as pseudoradical, diradical, or carbenoid, challenging the term "1,3-dipolar cycloaddition". nih.gov

The primary mechanistic pathways explored computationally are:

Polar Mechanisms : These can be synchronous, non-synchronous, or stepwise involving a zwitterionic intermediate. sci-rad.com The high polar character of a reaction, influenced by the supernucleophilic nature of the ylide and the strong electrophilicity of the reactant, can favor this pathway and explain observed stereoselectivity. researchgate.net

Non-polar (Biradical) Mechanisms : These pathways can also be synchronous or stepwise, proceeding through a biradical intermediate. sci-rad.com In some cases, analysis of the reaction in different electronic states (e.g., ground state vs. triplet state) is performed to compare the kinetic parameters of the polar and biradical pathways. researchgate.net

DFT calculations are a primary tool for investigating these mechanisms. For instance, in the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, computational studies suggested the process is likely polar in nature. sci-rad.com Similarly, MEDT studies of reactions between azomethine ylides and chalcones revealed that a high polar character accounts for the experimentally observed endo selectivity. researchgate.net The choice between a polar or biradical pathway is often rationalized by analyzing the activation energies and the electronic nature of the reactants. researchgate.netluisrdomingo.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the relationship between the structure of azomethine derivatives and their chemical or biological functions. These computational techniques allow for the detailed investigation of molecular geometries, electronic properties, and intermolecular interactions. researchgate.netjchr.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are critical for optimizing molecules as lead compounds for various applications, including medicinal chemistry and materials science. nih.gov By systematically modifying the structure of an azomethine derivative and evaluating its activity, researchers can identify the key molecular features required for a desired function. nih.govresearchgate.net

Computational SAR analysis often involves a sequence of statistical and machine-learning techniques, such as linear discriminant analysis and classification tree analysis, to build predictive models. nih.gov These models can achieve high classification accuracy and reveal the molecular descriptors that most influence activity. nih.gov

For example, in a study of arylcarboxylic acid hydrazides, which contain an azomethine-like linker, SAR analysis identified several crucial factors for inducing macrophage TNF-α production. nih.gov The key descriptors included:

The presence of a methyl or trifluoromethyl group on a benzene (B151609) ring.

An alkoxy group located in an aromatic ring near the methylenehydrazide linker.

The presence of two or more halogen atoms on one side of the molecule. nih.gov

In the field of materials science, SAR studies on azomethine liquid crystals have shown how even minor changes in molecular geometry, such as the length of a terminal alkoxy chain or the position of a polar nitro group, can significantly alter mesomorphic properties and thermal stability. researchgate.netmdpi.commdpi.com

Table 1: Key Molecular Descriptors from SAR Studies of Azomethine Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Category | Specific Feature | Observed Effect | Reference |

|---|---|---|---|

| Ring Substituents | Methyl or Trifluoromethyl Group | Influences agonist activity | nih.gov |

| Linker-Adjacent Groups | Alkoxy Group | Influences agonist activity | nih.gov |

| Halogenation | Two or more Chlorine/Bromine atoms | Influences agonist activity | nih.gov |

| Terminal Chains | Alkoxy Chain Length | Affects thermal parameters and mesomorphic behavior | researchgate.netmdpi.com |

| Polar Groups | Nitro Group Position | Increases melting temperature, affects physical properties | mdpi.com |

Computational Approaches to Molecular Interactions

Computational methods are fundamental to understanding the complex molecular interactions that govern the behavior of azomethine compounds. jchr.org DFT calculations are widely used to find the most stable optimized geometries and to analyze electronic properties that dictate how molecules interact. mdpi.comdergipark.org.tr

Key computational analyses include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and stability. mdpi.com A small energy gap is associated with high chemical reactivity and strong intermolecular interactions. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting intermolecular interactions like hydrogen bonding. researchgate.netdergipark.org.tr

Non-Covalent Interaction (NCI) Analysis: This method is used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, which are critical in molecular recognition and the stability of complexes. researchgate.net

These computational approaches have been successfully applied to various azomethine systems. For instance, studies on charge-transfer complexes involving azomethine derivatives used DFT and other methods to investigate optimized geometries, vibrational frequencies, and electronic properties, confirming the nature of the interactions between donor and acceptor molecules. nih.gov In another study, molecular modeling of heteroleptic tin(IV) complexes with pyrazoline (containing an azomethine group) and dithiophosphate (B1263838) ligands helped to propose their tentative structures and bonding modes, which was essential for interpreting their biological activity. jchr.org

Table 2: Common Computational Methods and Their Applications for Azomethine Interactions This table is interactive. You can sort and filter the data.

| Computational Method | Application | Information Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Most stable molecular conformation, bond lengths, angles | researchgate.netmdpi.commdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Absorption wavelengths, electronic transitions | nih.govresearchgate.net |

| HOMO-LUMO Analysis | Reactivity Prediction | Chemical reactivity, kinetic stability, intermolecular interaction strength | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Interaction Site Mapping | Identification of electrophilic and nucleophilic regions | researchgate.netdergipark.org.tr |

| Non-Covalent Interaction (NCI) Analysis | Weak Interaction Visualization | Characterization of hydrogen bonds, van der Waals forces | researchgate.net |

| Configuration Interaction Singles (CIS-HF) | Electronic Property Calculation | Energy and oscillator strength of electronic transitions | nih.gov |

Coordination Chemistry and Metal Complexation of Azomethine Hr

Design and Synthesis of Azomethine Metal Chelates

The synthesis of metal complexes with azomethine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The design of these complexes can be tailored to achieve specific properties, such as selectivity for certain metal ions or desired geometries.

Ligand Design for Selective Metal Ion Binding

The design of azomethine ligands for selective metal ion binding is a key area of research in coordination chemistry. The selectivity of a ligand is determined by several factors, including the nature and number of donor atoms, the stereochemistry of the ligand, and the size of the chelate rings formed upon complexation.

For a ligand like Azomethine HR, the presence of both nitrogen and oxygen donor atoms (a so-called N,O-donor ligand) allows for the formation of stable chelate rings with metal ions. The hydroxyl groups in the 2,4-dihydroxyphenyl and 5-hydroxynaphthalene moieties are expected to be deprotonated upon complexation, acting as anionic oxygen donors. The azomethine nitrogen atom provides a neutral donor site. The combination of hard (oxygen) and borderline (nitrogen) donor atoms would, according to Hard and Soft Acids and Bases (HSAB) theory, suggest a preference for binding with borderline metal ions such as Fe(III), Co(II), Ni(II), and Cu(II). The sulfonic acid groups, being strongly acidic, are likely to be deprotonated in most conditions and could potentially participate in coordination or influence the solubility and stability of the resulting complexes in aqueous media.

Preparation of Homo- and Heterometallic Complexes

The preparation of homo- and heterometallic complexes with azomethine ligands can be achieved through various synthetic strategies. Homometallic complexes, containing a single type of metal ion, are typically synthesized by reacting the ligand with a stoichiometric amount of a single metal salt.

Heterometallic complexes, containing two or more different metal ions, can be prepared using a "complex-as-ligand" approach. In this method, a mononuclear complex of the primary ligand is first synthesized. This initial complex, which still possesses uncoordinated donor sites, is then used as a ligand to coordinate with a second, different metal ion. Given the multiple donor sites in this compound, it is conceivable that it could first bind one metal ion through the azomethine nitrogen and the adjacent hydroxyl group, leaving the other hydroxyl and sulfonate groups available to bind a second metal ion.

Role of Azomethine Nitrogen and Other Donor Atoms in Coordination

The azomethine nitrogen is a crucial coordinating atom in Schiff base ligands. wisdomlib.org Its lone pair of electrons can readily form a coordinate bond with a metal ion. Spectroscopic techniques, such as infrared (IR) spectroscopy, are often used to confirm the coordination of the azomethine nitrogen. A shift in the stretching frequency of the C=N bond to a lower wavenumber upon complexation is indicative of the nitrogen's involvement in bonding to the metal center. ijesr.org

Structural and Electronic Properties of Azomethine Metal Complexes

The structural and electronic properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligand. These properties determine the potential applications of the complexes in areas such as catalysis, materials science, and bioinorganic chemistry.

Geometrical Configurations (e.g., Square Planar, Octahedral, Tetrahedral)

Azomethine ligands can adopt various coordination modes, leading to different geometrical configurations around the central metal ion. The preferred geometry is influenced by the coordination number of the metal ion, its electronic configuration, and the steric constraints of the ligand.

For divalent transition metal ions like Co(II), Ni(II), and Cu(II), common geometries include tetrahedral, square planar, and octahedral. For instance, a 1:1 metal-to-ligand complex of this compound could potentially lead to a tetrahedral or square planar geometry if the ligand acts as a tridentate or tetradentate donor. An octahedral geometry would be expected for a 1:2 metal-to-ligand complex, where two ligand molecules coordinate to a single metal ion, or in a 1:1 complex where additional solvent molecules or other co-ligands occupy the remaining coordination sites. Trivalent metal ions like Fe(III) and Cr(III) typically favor an octahedral coordination environment. nih.gov

Illustrative Geometries of Hypothetical this compound Metal Complexes

| Metal Ion | Ligand:Metal Ratio | Probable Geometry |

|---|---|---|

| Cu(II) | 1:1 | Square Planar |

| Ni(II) | 1:2 | Octahedral |

| Zn(II) | 1:1 | Tetrahedral |

Magnetic Studies and Electronic Configurations

Magnetic susceptibility measurements provide valuable insights into the electronic configuration and bonding in transition metal complexes. The magnetic moment of a complex is determined by the number of unpaired electrons in the d-orbitals of the metal ion.

For example, Cu(II) complexes (d⁹ configuration) are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. Ni(II) complexes (d⁸) can be either diamagnetic in a square planar geometry or paramagnetic with two unpaired electrons in an octahedral or tetrahedral geometry. High-spin Co(II) complexes (d⁷) in an octahedral environment would be paramagnetic with three unpaired electrons. Fe(III) complexes (d⁵) can exist in high-spin or low-spin states, with five or one unpaired electron, respectively, depending on the ligand field strength. Magnetic studies, in conjunction with electronic spectroscopy, are powerful tools for elucidating the electronic structure of these complexes. nih.gov

Representative Magnetic Moments for Metal Complexes with Azomethine Ligands

| Metal Complex (Example) | Electronic Configuration | Magnetic Moment (B.M.) |

|---|---|---|

| [Cu(L)] | d⁹ | 1.70 - 2.20 |

| [Ni(L)₂] (octahedral) | d⁸ | 2.90 - 3.40 |

| [Co(L)₂] (octahedral, high-spin) | d⁷ | 4.30 - 5.20 |

Note: The data in the tables are illustrative and based on general observations for similar azomethine complexes, not on experimental data for this compound.

Influence of Metal Ions on Azomethine Properties

The coordination of metal ions to azomethine ligands, such as this compound, profoundly influences the electronic and structural properties of the ligand. This interaction is primarily governed by the donation of the lone pair of electrons from the imine nitrogen atom (>C=N–) to the metal center. The nature of the metal ion, particularly its oxidation state and charge density, plays a pivotal role in modulating the spectroscopic and geometric characteristics of the resulting metal complex. ijesr.org

Upon complexation, significant changes are observable in the infrared (IR) and UV-Visible (UV-Vis) spectra of the azomethine ligand. In the IR spectrum, the characteristic stretching vibration of the azomethine group, ν(C=N), which typically appears around 1616-1620 cm⁻¹, undergoes a shift. ijesr.orgnih.gov This shift is a clear indication of the coordination between the imine nitrogen and the metal ion. For instance, complexation with divalent metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺) often results in a shift to lower wavenumbers (around 1590–1605 cm⁻¹). ijesr.org Trivalent metal ions like Fe³⁺ and Cr³⁺, possessing a higher charge density, induce a stronger metal-nitrogen bond, leading to a more significant shift to even lower frequencies (approximately 1580 cm⁻¹). ijesr.org

The electronic absorption spectra of azomethine ligands are also sensitive to metal coordination. The UV-Vis spectrum of a free ligand typically displays absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the C=N group. nih.gov Following complexation, these bands may shift, and new bands can emerge in the visible region. nih.govtandfonline.com These new bands are often attributed to charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), which are characteristic of transition metal complexes. researchgate.net

The valence state of the metal ion also dictates the geometry and stability of the complex. Trivalent metal ions generally form complexes with shorter metal-nitrogen bond lengths and a greater degree of covalent character compared to divalent metal ions. ijesr.org This results in different coordination geometries, such as octahedral, tetrahedral, or square planar, which in turn affects the magnetic properties and ligand field stabilization energies of the complexes. ijesr.orgnih.gov

The table below summarizes the typical shifts in the C=N stretching frequency of an azomethine ligand upon coordination with different types of metal ions.

| Metal Ion Type | Typical ν(C=N) of Free Ligand (cm⁻¹) | Typical ν(C=N) of Complex (cm⁻¹) | Magnitude of Shift |

| Divalent (e.g., Cu²⁺, Ni²⁺) | ~1620 | ~1590 - 1605 | Moderate |

| Trivalent (e.g., Fe³⁺, Cr³⁺) | ~1620 | ~1580 | Large |

Applications of Azomethine Metal Complexes

The versatile coordination chemistry and stability of azomethine metal complexes have led to their application in various scientific and industrial fields, most notably in catalysis and material science.

Catalytic Activity in Organic Transformations

Azomethine metal chelates have demonstrated significant potential as catalysts in a variety of organic reactions. Their high thermal and moisture stability makes them suitable for use in reactions that may require elevated temperatures. crimsonpublishers.com The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states, facilitating redox cycles essential for catalysis.

Metal complexes of azomethine ligands are effective catalysts for the oxidation of hydrocarbons and alcohols, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). crimsonpublishers.comresearchgate.netsjtechnology.org These catalytic systems can promote the selective conversion of alkanes to valuable oxygenates such as alcohols and ketones. researchgate.netsjtechnology.org

In the oxidation of alcohols, azomethine metal complexes have shown high efficiency and selectivity. For example, nanosized copper (Cu) and nickel (Ni) chelates of certain azomethines have been used for the selective oxidation of benzyl alcohol to benzaldehyde. crimsonpublishers.com Using hydrogen peroxide as the oxidant in a dimethyl sulfoxide (DMSO) medium, these catalysts can achieve high yields and 100% selectivity for the aldehyde product. crimsonpublishers.com Similarly, various di-oxido molybdenum(VI) chelates with azomethine ligands have been employed to oxidize benzylic primary and secondary alcohols to their corresponding carbonyl compounds in excellent yields. crimsonpublishers.com

The following table presents data from studies on the catalytic oxidation of alcohols using azomethine metal complexes.

| Catalyst | Substrate | Oxidant | Product | Yield (%) | Selectivity (%) | Reference |

| Nanosized Azomethine Cu chelate | Benzyl Alcohol | H₂O₂ | Benzaldehyde | 94 | 100 | crimsonpublishers.com |

| Nanosized Azomethine Ni chelate | Benzyl Alcohol | H₂O₂ | Benzaldehyde | 98 (as CuO) | 100 | crimsonpublishers.com |

Azomethine metal complexes are also efficient catalysts for the epoxidation of alkenes and the oxidation of sulfides (sulfoxidation). crimsonpublishers.com These reactions are fundamental in organic synthesis for producing epoxides and sulfoxides, which are important intermediates. The catalytic systems often operate under mild conditions with common oxidants. crimsonpublishers.com

For sulfoxidation, oxovanadium(IV) azomethine complexes have been tested for the selective oxidation of thioanisole using aqueous hydrogen peroxide. crimsonpublishers.com The versatility of these catalysts allows the reaction to proceed under solvent-free conditions or in various organic solvents. crimsonpublishers.com The general mechanism for these oxidation reactions often involves the transfer of an oxygen atom from an oxidant, mediated by the metal complex, to the substrate. nih.gov Different d⁰ metal complexes, including those of titanium, zirconium, and molybdenum with aminotriphenolate ligands, have been systematically studied to understand the mechanism of sulfoxidation. nih.goviciq.org

The development of chiral azomethine ligands has opened the door to enantioselective catalysis, a critical area for the synthesis of optically active compounds, particularly for the pharmaceutical industry. nih.govrsc.org Chiral metal complexes, where the stereogenicity can be located at the ligand or the metal center itself, can create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. nih.govacs.org

Bis-Schiff base metal complexes, such as salen-metal complexes, are a well-studied class of azomethine derivatives that have proven to be versatile catalysts for various asymmetric transformations. nih.govacs.org In the field of asymmetric sulfoxidation, a biomimetic dinuclear copper(II) complex featuring a chiral benzimidazolyl derivative of L-phenylalanine has been shown to catalyze the monooxygenase reaction, yielding sulfoxide with a significant enantiomeric excess (e.e.). mdpi.com The mechanism is believed to involve the direct transfer of an oxygen atom from a copper-dioxygen intermediate to the sulfide, with the chirality of the ligand dictating the stereochemical outcome. mdpi.com The ability to tune the reaction parameters, such as the metal salt, additives, or solvent, can sometimes even allow for the reversal of enantioselectivity using a single chiral catalyst. rsc.org

Material Science Applications of Poly(azomethine) Metal Complexes

Polyazomethines (PAMs) are a class of polymers characterized by the presence of the azomethine (–C=N–) linkage in their main chain. tandfonline.com The incorporation of metal ions into the polymer backbone to form poly(azomethine) metal complexes leads to materials with enhanced thermal stability and novel electronic and optical properties. tandfonline.comresearchgate.net These materials are synthesized through the polycondensation of diamine and dialdehyde (B1249045) monomers, a process that can be adapted for on-substrate polymerization to create thin, insoluble films desirable for device applications. acs.org

A significant application of these metallopolymers is in the field of electrochromism. acs.orgnih.govnih.gov Electrochromic materials can change their color in response to an applied electrical potential. Polyazomethines containing transition metal ions like iron(II) and copper(II) have been synthesized and investigated for their electrochromic performance. acs.orgnih.gov For example, a polyazomethine incorporating an Fe(II) complex was found to switch color from orange to gray upon oxidation, exhibiting good stability over hundreds of cycles. acs.orgnih.gov Similarly, a Cu(II)-based polymer changed from yellow to blue upon oxidation and to red upon reduction. acs.org These color changes are due to redox processes involving both the metal center and the organic polymer backbone. acs.org

Beyond electrochromism, the conjugation in the polyazomethine backbone, combined with the presence of metal ions, imparts other useful properties such as semiconductivity, fluorescence, and high thermal stability, making them candidates for applications in organic electronics, sensors, and photonics. tandfonline.comresearchgate.netnih.gov

The table below highlights the electrochromic properties of specific poly(azomethine) metal complexes.

| Polymer System | Metal Ion | Color (Neutral State) | Color (Oxidized State) | Key Performance Metric |

| P1 (with triphenylamine (B166846) dialdehyde) | Fe(II) | Orange | Gray | Good stability (~300 cycles) |

| P2 (with triphenylamine dialdehyde) | Cu(II) | Yellow | Blue | Reversible color change |

Advanced Applications and Research Directions

Azomethine HR in Analytical Chemistry Techniques

This compound and related compounds have proven to be valuable reagents in analytical chemistry, primarily due to their ability to form colored complexes with specific ions, enabling their detection and quantification.

Azomethine-H is a well-established spectrophotometric reagent for the determination of boron. dergipark.org.tr It reacts with borate (B1201080) ions in an acidic medium to form a stable, yellow-colored complex. nih.gov The intensity of the color, which is proportional to the boron concentration, is measured by a spectrophotometer at a specific wavelength, typically around 415-430 nm. dergipark.org.truga.edu This method is highly sensitive and can detect microgram levels of boron in various samples, including soil, water, plant tissues, and glass. dergipark.org.truga.eduthermofisher.in To enhance selectivity, masking agents like EDTA are often used to eliminate interference from metal ions such as iron, aluminum, and copper. thermofisher.in

A related compound, this compound, which is 1-(2,4-dihydroxy-benzylidene-amino)-8-hydroxynaphthalene-3,6-disulfonic acid, has also been investigated as a spectrophotometric reagent for boron. nih.govresearchgate.net Research indicates that this compound reacts with boron at a pH of 7.5 to form a yellow complex with an absorption maximum at 425 nm. researchgate.net Notably, under similar reagent concentrations, this compound has been reported to exhibit a 3.5-fold greater sensitivity than Azomethine-H, making it a promising alternative for boron determination in samples like seawater and hot spring water. researchgate.net The reaction for the determination of boron is typically carried out in a buffered solution to maintain the optimal pH for complex formation. dss.go.th

The in-situ preparation of Azomethine-H from its precursors, salicylaldehyde (B1680747) and H-acid, has been automated in sequential injection analysis (SIA) systems. rsc.org This approach offers advantages such as improved reagent stability and higher sample throughput, with a reported rate of 30 samples per hour. rsc.org

Table 1: Comparison of Azomethine-H and this compound for Boron Detection

| Feature | Azomethine-H | This compound |

|---|---|---|

| IUPAC Name | 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulfonic acid | 4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid nih.gov |

| Optimal pH | Acidic (e.g., 5.5) dss.go.th | 7.5 researchgate.net |

| Absorption Max (λmax) | ~415-420 nm rsc.org | 425 nm researchgate.net |

| Sensitivity | Standard | 3.5-fold greater than Azomethine-H researchgate.net |

| Applications | Soil, plants, water, glass, steel uga.eduthermofisher.in | Seawater, hot spring water researchgate.net |

The azomethine group's electronic properties and ability to coordinate with metal ions make azomethine derivatives attractive candidates for the development of electrochemical sensors. biointerfaceresearch.com These sensors are utilized for the detection of a variety of analytes, including metal ions and organic compounds. biointerfaceresearch.comsrce.hr Schiff bases, another term for azomethines, are employed as recognition elements in these sensors due to their stability, sensitivity, and selectivity. srce.hr

Azomethine derivatives can be incorporated into chemically modified electrodes, where they act as ionophores, selectively binding to target ions and generating a measurable electrochemical signal. nih.gov For instance, Schiff base-modified electrodes have been developed for the potentiometric determination of uranium(VI) ions in aqueous media. nih.gov The sensor's membrane, containing a Schiff base ionophore, exhibits a Nernstian response to uranium ions within a wide concentration range. nih.gov

Furthermore, azomethine compounds are used in the fabrication of sensors for detecting hazardous substances like the fungicide carbendazim. nih.gov Molecularly imprinted polymers (MIPs) based on azomethine derivatives can be coated on electrodes to create highly selective recognition sites for the target molecule. nih.gov The binding of the analyte to these sites induces a change in the electrochemical response, allowing for its quantification. The synergy with nanomaterials like gold nanoparticles and reduced graphene oxide can further amplify the sensor's signal and improve its detection limit. nih.gov While specific applications of this compound in this area are not widely documented, the broader class of azomethines shows significant potential in the development of advanced electrochemical sensing platforms. biointerfaceresearch.commdpi.com

Azomethine Derivatives in Materials Science and Optoelectronics

The versatility of azomethine chemistry allows for the synthesis of a wide range of molecules with tailored properties for applications in materials science and optoelectronics. The rigid and conjugated nature of the azomethine linkage is central to the performance of these materials.

For example, in a homologous series of bis-azomethine compounds, derivatives with shorter terminal alkyl chains may exhibit a purely nematic phase, while those with longer chains can show smectic C mesophases. mdpi.com The stability of these mesophases is a key parameter; for instance, the nematic stability can be as high as 122.6 °C for certain derivatives. mdpi.com The introduction of different substituents allows for the fine-tuning of mesomorphic properties, leading to materials with specific transition temperatures and phase behaviors.

Table 2: Mesophase Behavior of a Homologous Series of Bis-Azomethine Liquid Crystals (In)

| Compound | Terminal Alkyl Chain (n) | Mesophase(s) Observed | Mesophase Stability (°C) |

| I5 | 5 | Nematic (N) | 122.6 |

| I9 | 9 | Smectic C (SmC) | 115.3 |

| I15 | 15 | Smectic C (SmC) | 118.5 |

| Data derived from a study on bis-azomethine liquid crystals. mdpi.com |

The investigation of these materials often involves techniques like differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the specific mesophase textures. mdpi.com

The C=N bond in azomethines is isoelectronic with the C=C vinyl bond, making polyazomethines and conjugated azomethine oligomers attractive alternatives to vinylene-based materials for electronic applications. mdpi.com The synthesis of these materials through Schiff base condensation is often simpler and more environmentally friendly than many carbon-carbon coupling reactions, as it typically produces water as the only byproduct. acs.org

Conjugated azomethine-based polymers and small molecules have demonstrated charge transport properties, making them suitable for use in various organic electronic devices. researchgate.net The electrical conductance of the azomethine bond itself has been shown to be comparable to that of a vinyl bond, indicating that it is an effective linker for creating conjugated pathways for charge carriers. researchgate.net Polyazomethines can be synthesized through the polycondensation of diamines and dialdehydes, leading to highly conjugated polymer backbones. mdpi.com These materials are being explored for their semiconducting properties in applications such as organic field-effect transistors (OFETs) and other electronic components. acs.orgresearchgate.net

The promising electronic and optical properties of azomethine derivatives have led to their investigation in advanced optoelectronic devices, including photovoltaic cells and organic light-emitting diodes (OLEDs). mdpi.com

In the realm of photovoltaic cells , azomethine-based compounds have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org These materials facilitate the efficient extraction and transport of holes from the perovskite absorber layer to the electrode. For example, phenothiazine-based azomethine HTMs have demonstrated impressive power conversion efficiencies (PCEs). acs.org A study showed that by modifying the number of triarylamine substituents on a phenothiazine (B1677639) core, the PCE could be enhanced from 12.6% to 14%. acs.org Furthermore, these azomethine-based HTMs can also improve the long-term stability of the solar cells. acs.org

Table 3: Performance of Azomethine-Based Hole-Transporting Materials in Perovskite Solar Cells

| HTM | Power Conversion Efficiency (PCE) | Stability (retained PCE after 60 days) |

| AZO-I (mono-substituted) | 12.6% | 68% |

| AZO-II (di-substituted) | 14.0% | 91% |

| Data from a study on phenothiazine-based azomethine HTMs. acs.org |

In the field of OLEDs , azomethine derivatives are explored as emitters and as components of the charge-transporting layers. scirp.org The luminescent properties of some azomethine complexes make them suitable for use as the emissive material in the OLED stack. diva-portal.org For instance, pyrazolone-based azomethine-zinc complexes have been synthesized and shown to be promising blue fluorescent emitters. diva-portal.org OLEDs fabricated with these complexes as the active layer have demonstrated low turn-on voltages and good external quantum efficiencies (EQE). diva-portal.org

Table 4: Electroluminescent Performance of OLEDs with Azomethine-Zinc Complex Emitters

| Complex | Emission Peak (nm) | Max. Brightness (Cd/m²) | External Quantum Efficiency (EQE) |

| Complex 1 | 468 | 11,600 | 3.2% |

| Complex 2 | 459 | 4,300 | 2.9% |

| Complex 3 | 436 | 8,500 | 3.1% |

| Data from a study on pyrazolone-based azomethine-zinc complexes. diva-portal.org |

Electrochromic Properties and Devices

Azomethine-containing compounds are gaining significant interest for their application in optoelectronic devices, including electrochromic devices like smart windows. researchgate.netmdpi.com The electrochromic properties of these materials stem from the electrical conductance of the azomethine (C=N) bond, which serves as an effective linker for creating conjugated materials suitable for electronic applications. researchgate.net

Recent research has focused on the synthesis and characterization of various polyazomethines and their electrochromic performance. researchgate.netmdpi.com For instance, a polyazomethine film, poly-[TPA-(BTZ)3-TPA], demonstrated reversible oxidation and reduction processes, leading to color changes from orange to green and from no absorption to strong near-infrared absorption. mdpi.com This particular polymer exhibited an optical contrast of 35% at 910 nm and maintained good electrochromic stability over approximately 180 oxidation/reduction cycles. mdpi.com